Biochemical Potency Advantage of Shp2-IN-14 Over the Prototypical SHP2 Inhibitor SHP099
In a direct biochemical comparison of SHP2 allosteric inhibitors, Shp2-IN-14 demonstrates an IC50 of 7 nM [1], which is significantly more potent than the foundational inhibitor SHP099, which has a reported IC50 of 71 nM under comparable assay conditions [2]. This 10-fold difference in potency is critical for experiments requiring low nanomolar target engagement.
| Evidence Dimension | Biochemical IC50 (Enzymatic Assay) |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | SHP099 (IC50 = 71 nM) |
| Quantified Difference | ~10-fold more potent |
| Conditions | Biochemical assay using activated SHP2 enzyme |
Why This Matters
Higher potency minimizes off-target effects by allowing lower working concentrations, a key criterion for selecting a chemical probe for cellular assays.
- [1] Huang X, et al. Preparation of heteroaryl derivatives as antitumor agents. World Intellectual Property Organization, WO2021143680 A1, 2021-07-22. View Source
- [2] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. View Source
